
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate is a synthetic organic compound that belongs to the class of oxazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of a hydroxyphenyl intermediate through a reaction between phenol and an appropriate alkylating agent under basic conditions.
Oxazole Ring Formation: The hydroxyphenyl intermediate is then subjected to cyclization with an appropriate reagent, such as an α-halo ketone, to form the oxazole ring.
Esterification: The final step involves the esterification of the oxazole derivative with ethyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazole derivatives.
科学研究应用
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, modulating their activity. The oxazole ring may also play a role in binding to specific proteins and altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyloxazol-2-yl)propanoate: A closely related compound with similar chemical structure and properties.
3-(4-Hydroxyphenyl)-3-(5-methyloxazol-2-yl)propanoic acid: A carboxylic acid derivative with potential biological activity.
4-Hydroxyphenyl-5-methyloxazole: A simpler oxazole derivative with similar chemical reactivity.
Uniqueness
Ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate is unique due to its combination of a hydroxyphenyl group and a methyloxazole ring, which confer distinct chemical and biological properties
属性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC 名称 |
ethyl 3-(4-hydroxyphenyl)-3-(5-methyl-1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C15H17NO4/c1-3-19-14(18)8-13(15-16-9-10(2)20-15)11-4-6-12(17)7-5-11/h4-7,9,13,17H,3,8H2,1-2H3 |
InChI 键 |
KSAZVTZGWZEQSB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)O)C2=NC=C(O2)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(Methanesulfonyl)ethyl]-6-(trifluoromethyl)aniline](/img/structure/B8576416.png)

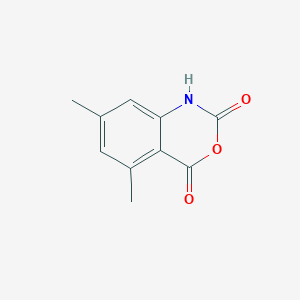

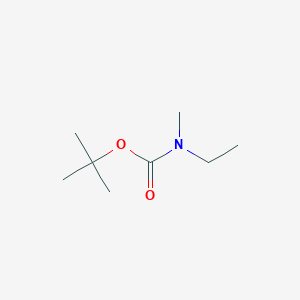
![1-[4-(Trifluoromethyl)phenyl]ethanone oxime](/img/structure/B8576473.png)
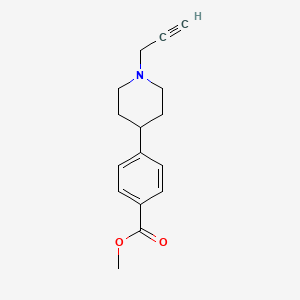


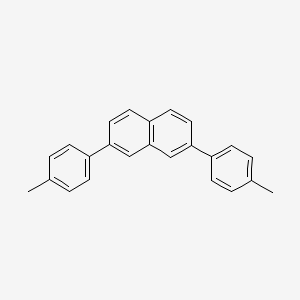
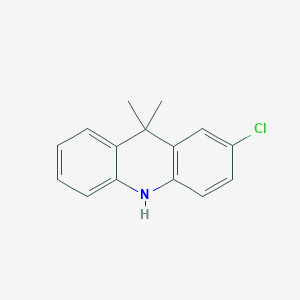
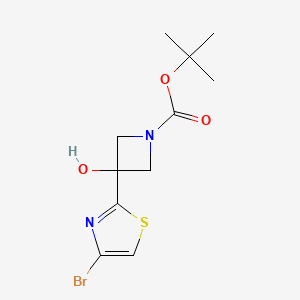

![4-N-(3-bromophenyl)-7-N,7-N-dimethylpyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8576520.png)
